molecular formula C23H23BrN2O4 B2392643 3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one CAS No. 868153-39-3

3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one

Cat. No.: B2392643
CAS No.: 868153-39-3
M. Wt: 471.351
InChI Key: SJMKIKLFCPNXKN-UHFFFAOYSA-N
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Description

3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially leading to biological effects. The exact pathways and targets would depend on the specific application and further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dimethylphenyl)piperazine: A simpler derivative without the chromen-2-one moiety.

    6-Bromo-8-methoxychromen-2-one: A derivative without the piperazine moiety.

Uniqueness

3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one is unique due to the combination of the piperazine and chromen-2-one moieties, which may confer distinct biological and chemical properties not found in the individual components.

Properties

IUPAC Name

6-bromo-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4/c1-14-5-4-6-19(15(14)2)25-7-9-26(10-8-25)22(27)18-12-16-11-17(24)13-20(29-3)21(16)30-23(18)28/h4-6,11-13H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMKIKLFCPNXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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